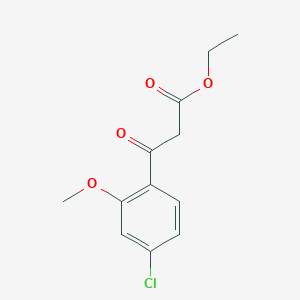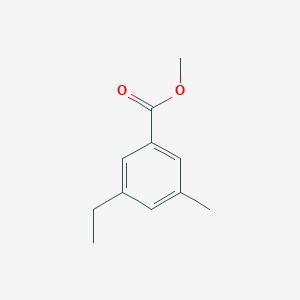
Methyl 5-ethyl-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethyl-3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with ethyl and methyl groups, and an ester functional group. This compound is known for its pleasant aroma and is used in various applications, including perfumery and as a solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-ethyl-3-methylbenzoate can be synthesized through the esterification of 5-ethyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of corrosive acids and minimizing waste production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-ethyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 5-ethyl-3-methylbenzoic acid.
Reduction: 5-ethyl-3-methylbenzyl alcohol.
Substitution: Methyl 5-ethyl-3-nitrobenzoate, methyl 5-ethyl-3-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-ethyl-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of methyl 5-ethyl-3-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-ethyl-3-methylbenzoate can be compared with other similar esters, such as:
Methyl benzoate: Lacks the ethyl and additional methyl groups, resulting in different chemical properties and applications.
Ethyl benzoate: Contains an ethyl group instead of a methyl group, leading to variations in its reactivity and uses.
Propyl benzoate: Features a propyl group, which affects its physical and chemical characteristics .
These comparisons highlight the unique structural features of this compound, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
methyl 3-ethyl-5-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-5-8(2)6-10(7-9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
LBAOPAXEHYEKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


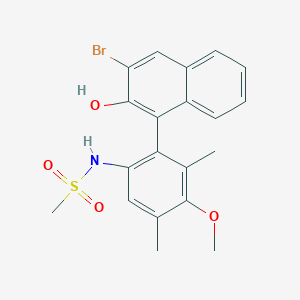

![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
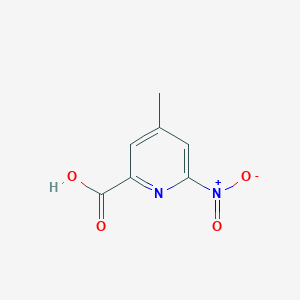
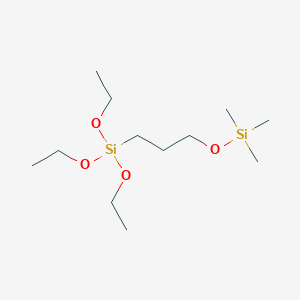
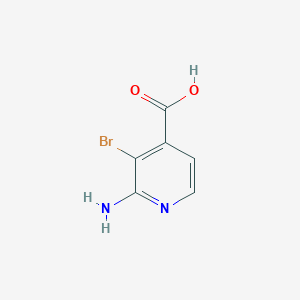
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
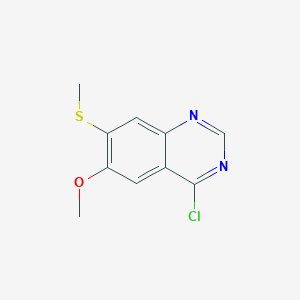
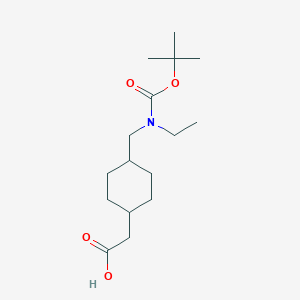
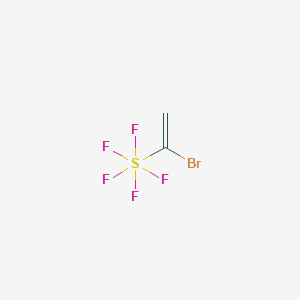
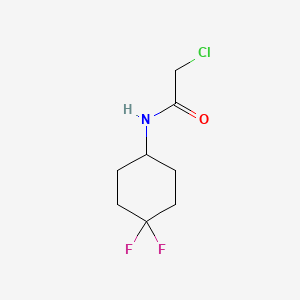

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
